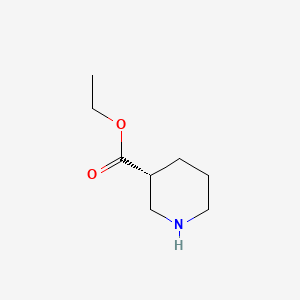

(R)-ethyl piperidine-3-carboxylate

描述

Significance of Piperidine (B6355638) Derivatives in Organic Synthesis and Medicinal Chemistry

Piperidine scaffolds are among the most crucial synthetic fragments for drug design and play a substantial role in the pharmaceutical industry. dntb.gov.ua Their derivatives are present in a wide array of pharmaceuticals and naturally occurring alkaloids. dntb.gov.uanih.gov The structural flexibility of the piperidine ring and its ability to engage in various interactions with biological targets make it a valuable framework in rational drug design. researchgate.net This heterocyclic ring can enhance a molecule's pharmacokinetic and pharmacodynamic properties, including membrane permeability, receptor binding, and metabolic stability. researchgate.net Consequently, piperidine derivatives have been extensively studied for a diverse range of pharmacological activities, including anti-inflammatory, antimicrobial, anticancer, and central nervous system modulatory properties. researchgate.netijnrd.org

Stereochemical Importance of (R)-Configuration in Pharmaceutical and Agrochemical Applications

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a critical factor in the efficacy and safety of pharmaceuticals. patsnap.comnumberanalytics.com For chiral drugs, which exist as non-superimposable mirror images called enantiomers, the spatial orientation can dramatically influence their interaction with biological systems. patsnap.comnih.gov Often, one enantiomer (for example, the (R)-configuration) is responsible for the desired therapeutic effect, while the other may be inactive or even cause adverse effects. patsnap.com

The interaction between a drug and its biological target, such as a protein or enzyme, is highly dependent on the drug's stereochemistry, often likened to a key fitting into a lock. patsnap.comnumberanalytics.com Therefore, understanding and controlling the stereochemistry is paramount for designing drugs with enhanced potency, selectivity, and reduced side effects. patsnap.com The ability to synthesize enantiomerically pure compounds, such as (R)-ethyl piperidine-3-carboxylate, is a cornerstone of modern pharmaceutical development, allowing for the creation of safer and more effective therapeutic agents. patsnap.comnumberanalytics.com

Historical Context and Evolution of Research on Piperidine-3-carboxylate Scaffolds

Structure

3D Structure

属性

IUPAC Name |

ethyl (3R)-piperidine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO2/c1-2-11-8(10)7-4-3-5-9-6-7/h7,9H,2-6H2,1H3/t7-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIWBSOUNZWSFKU-SSDOTTSWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCCNC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@@H]1CCCNC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70948001 | |

| Record name | Ethyl piperidine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70948001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25137-01-3 | |

| Record name | (-)-Ethyl nipecotate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25137-01-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Piperidinecarboxylic acid, ethyl ester, (R)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025137013 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl piperidine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70948001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for R Ethyl Piperidine 3 Carboxylate and Its Derivatives

Asymmetric Synthesis Approachessnnu.edu.cnacs.orgnih.govresearchgate.netchemicalbook.comnih.gov

Asymmetric synthesis provides a direct route to enantiomerically enriched products, avoiding the need for resolving racemic mixtures. These methods are broadly categorized into chiral resolution techniques and catalytic asymmetric synthesis.

Chiral Resolution Techniquessnnu.edu.cn

Chiral resolution is a classical method for separating enantiomers from a racemic mixture. This typically involves the use of a chiral resolving agent to form diastereomers, which can then be separated based on their different physical properties.

One common approach for resolving racemic ethyl nipecotate (the common name for ethyl piperidine-3-carboxylate) is through the formation of diastereomeric salts with a chiral acid. A process has been described for resolving a racemic mixture of ethyl nipecotate into its (R) and (S) enantiomers by reacting it with a resolving agent such as (S)-mandelic acid. google.com This reaction creates two diastereomeric salts: (R)-ethyl nipecotate-(S)-mandelate and (S)-ethyl nipecotate-(S)-mandelate. Due to their different physical properties, one of the diastereomeric salts can be selectively precipitated and isolated from the solution. google.com The desired enantiomer can then be obtained by treating the isolated diastereomeric salt to remove the resolving agent.

Catalytic Asymmetric Synthesissnnu.edu.cnresearchgate.netchemicalbook.com

Catalytic asymmetric synthesis utilizes chiral catalysts to stereoselectively produce the desired enantiomer from a prochiral substrate. This approach is often more efficient than chiral resolution as it can theoretically yield 100% of the desired enantiomer.

A notable advancement in the synthesis of enantioenriched 3-substituted piperidines involves a rhodium-catalyzed asymmetric reductive Heck reaction. snnu.edu.cnacs.org This method utilizes aryl, heteroaryl, or vinyl boronic acids and a phenyl pyridine-1(2H)-carboxylate to produce 3-substituted tetrahydropyridines with high yield and excellent enantioselectivity. snnu.edu.cnacs.org A subsequent reduction step then furnishes the desired enantioenriched 3-piperidines. snnu.edu.cnacs.org Researchers found that a combination of [Rh(cod)(OH)]2, (S)-Segphos, and aqueous CsOH in a specific solvent mixture provided the tetrahydropyridine (B1245486) product in 81% isolated yield and 96% enantiomeric excess (ee). snnu.edu.cn

Table 1: Rhodium-Catalyzed Asymmetric Reductive Heck Reaction

| Catalyst System | Substrates | Product | Yield | Enantiomeric Excess (ee) |

|---|

Transition metal catalysis, particularly using palladium on carbon (Pd/C) with hydrogen gas (H2), is a widely employed method for the reduction of various functional groups. researchgate.netmasterorganicchemistry.com In the context of synthesizing (R)-ethyl piperidine-3-carboxylate, this method is often used for the hydrogenation of a suitable prochiral precursor, such as a tetrahydropyridine derivative. The hydrogenation of the double bond in the precursor leads to the formation of the saturated piperidine (B6355638) ring. The stereochemical outcome of this reduction can be influenced by the substrate and reaction conditions. For instance, the use of a benzyl (B1604629) (Bn) protecting group often requires a hydrogen atmosphere in the presence of Pd/C for deprotection. researchgate.net

Table 2: Pd/C Catalyzed Hydrogenation

| Catalyst | Reactant | Product | Key Feature |

|---|---|---|---|

| Pd/C, H2 | Alkene/Alkyne | Alkane | Reduction of double/triple bonds |

Organocatalysis has emerged as a powerful tool in asymmetric synthesis, offering a metal-free alternative to traditional methods. Chiral phosphoric acids have been successfully used as catalysts in the asymmetric synthesis of piperidine derivatives. rsc.org For example, an asymmetric organocatalytic synthesis of 4,6-bis(1H-indole-3-yl)-piperidine-2-carboxylates was developed using a chiral phosphoric acid. This reaction proceeds in high yield and with excellent enantioselectivity (up to 99% ee) in a short reaction time at room temperature. rsc.org While this specific example produces a more complex piperidine derivative, the underlying principle of using chiral organocatalysts can be applied to the synthesis of simpler structures like this compound.

Table 3: Organocatalytic Synthesis of Piperidine Derivatives

| Catalyst | Reactants | Product | Yield | Enantiomeric Excess (ee) |

|---|

Enzyme-Mediated Synthesis

Enzymatic synthesis provides a powerful method for obtaining enantiomerically pure compounds through kinetic resolution. In the case of this compound, this is often achieved by the selective hydrolysis of a racemic mixture of ethyl piperidine-3-carboxylate. A hydrolase enzyme can be employed to selectively catalyze the hydrolysis of the (S)-enantiomer into the corresponding carboxylic acid, leaving the desired this compound unreacted and thus enriched. google.com

The process involves dissolving the racemic ester in an organic solvent where the ester is soluble, but the resulting carboxylic acid product is not. This causes the (S)-piperidine-3-carboxylic acid to precipitate out of the solution as it is formed, driving the reaction forward and simplifying the separation process. google.com The unreacted (R)-ester remains dissolved and can be recovered from the solvent after the precipitated (S)-acid is removed by filtration. This method allows for the production of both the optically active ester and the optically active carboxylic acid. google.com

Table 1: Key Aspects of Enzyme-Mediated Synthesis

| Feature | Description | Reference |

|---|---|---|

| Process Type | Enzymatic Kinetic Resolution | google.com |

| Starting Material | Racemic ethyl piperidine-3-carboxylate | google.com |

| Enzyme Class | Hydrolase | google.com |

| Selective Action | Preferential hydrolysis of the (S)-ester | google.com |

| Product 1 (Desired) | This compound (unreacted) | google.com |

| Product 2 (Byproduct) | (S)-piperidine-3-carboxylic acid (precipitated) | google.com |

| Separation Method | Filtration of the precipitated acid | google.com |

Chiral Pool Synthesis Strategies

Chiral pool synthesis utilizes readily available, enantiomerically pure natural products, such as amino acids or carbohydrates, as starting materials. These strategies build the target molecule's core structure while retaining the stereochemistry of the original chiron. Derivatives of N-(1-phenylethyl)aziridine-2-carboxylate, which can be derived from amino acids, serve as versatile three-carbon chiral synthons for constructing more complex nitrogen-containing heterocycles. nih.gov

One documented strategy involves using an N-protected aziridine-2-carboxylate (B8329488) as a key intermediate. For instance, the synthesis of a complex pyrrolidine (B122466) derivative, a related five-membered ring system, began from an aziridine (B145994) (E)-acrylate, which was prepared from a chiral aldehyde. This demonstrates the principle of using aziridine-based chirons to introduce stereocenters and build heterocyclic frameworks. nih.gov The transformation of these aziridine precursors often involves nucleophilic ring-opening reactions, which can be highly regio- and stereoselective, to install the necessary functionality for subsequent cyclization into piperidine rings or other target structures. nih.gov

Intramolecular Cyclization Reactions

Intramolecular cyclization reactions are a cornerstone of heterocyclic synthesis, enabling the efficient construction of ring systems from acyclic precursors.

Aza-Michael Reactions

The aza-Michael reaction, or conjugate addition of a nitrogen nucleophile to an electron-deficient alkene, is a powerful tool for forming carbon-nitrogen bonds. researchgate.net When applied in an intramolecular fashion, it provides a direct route to nitrogen heterocycles. For the synthesis of a piperidine-3-carboxylate skeleton, an acyclic precursor containing both a secondary amine and an α,β-unsaturated ester moiety is required.

The general mechanism involves the deprotonation of the amine to increase its nucleophilicity, followed by attack at the β-position of the unsaturated ester. This forms a six-membered ring and generates an enolate, which is subsequently protonated to yield the piperidine product. The stereochemistry at the 3-position can be controlled by the chirality of the starting material or through the use of chiral catalysts.

Table 2: Intramolecular Aza-Michael Cyclization for Piperidine Synthesis

| Component | Role | Example |

|---|---|---|

| Precursor | Acyclic amine with an α,β-unsaturated ester | N-substituted-5-aminoalk-2-enoate |

| Nucleophile | Secondary amine | -NHR group |

| Michael Acceptor | α,β-Unsaturated ester | -C=C-COOEt |

| Catalyst/Base | Promotes amine addition | Various organic or inorganic bases |

| Product | Substituted piperidine-3-carboxylate | N-substituted ethyl piperidine-3-carboxylate |

Electrophilic Cyclization

Electrophilic cyclization involves the reaction of a nucleophilic precursor, such as an unsaturated amine, with an electrophile. The electrophile adds to the double or triple bond, inducing a cationic charge that is then attacked by the internal nitrogen nucleophile to close the ring. This method is effective for creating various heterocyclic systems. The synthesis of piperidines via this route typically starts with a δ,ε-unsaturated amine. The choice of electrophile (e.g., I₂, Hg(OAc)₂, PhSeCl) is critical as it not only initiates the cyclization but also installs a functional group on the newly formed ring that can be used for further modifications.

Silyl-Prins Reactions

The Prins reaction and its variants are powerful cyclization methods for forming heterocycles. While the traditional Prins reaction is used for tetrahydropyrans, the aza-Prins reaction is its nitrogen-containing counterpart for synthesizing piperidines. A silyl-Prins reaction involves the condensation of an aldehyde with an allylic silane. In an aza-Prins context, this would involve the reaction of an amine or imine with an aldehyde and a homoallylic amine or allylsilane.

A related approach, the silyl-Prins cyclization, is used for synthesizing substituted tetrahydropyrans from 4-trimethylsilyl-3-buten-1-ols and aldehydes under mild Lewis acid conditions. wordpress.com This reaction proceeds through a chair-like transition state, which accounts for the high stereoselectivity of the resulting cis-2,6-disubstituted products. wordpress.com A similar strategy applied to nitrogen-containing precursors (aza-silyl-Prins) would provide a stereocontrolled route to substituted piperidines. The Lewis acid activates the carbonyl group, which is then attacked by the nitrogen atom of the homoallylamine, followed by cyclization onto the vinylsilane, which stabilizes the resulting carbocation and directs the stereochemical outcome.

Table 3: Lewis Acid-Mediated Silyl-Prins Type Cyclization for Dihydropyrans

| Entry | Aldehyde | Lewis Acid | Yield (%) | Diastereomeric Ratio (cis:trans) |

|---|---|---|---|---|

| 1 | Benzaldehyde | InCl₃ | 85 | >95:5 |

| 2 | 4-Nitrobenzaldehyde | InCl₃ | 90 | >95:5 |

| 3 | Cyclohexanecarboxaldehyde | Sc(OTf)₃ | 86 | >95:5 |

| 4 | Heptanal | InCl₃ | 82 | >95:5 |

Data adapted from a study on dihydropyran synthesis, illustrating the principle applicable to aza-Prins reactions. wordpress.com

Radical Cyclization Approaches

Radical cyclizations are highly effective for forming five- and six-membered rings, even in sterically demanding environments. nih.gov For the synthesis of the piperidine ring system, a common strategy is the 6-exo-trig cyclization of a nitrogen-centered or carbon-centered radical.

A typical precursor for a radical cyclization leading to a piperidine derivative would be an N-allyl-α-bromoacetamide or a similar structure. The radical is generated at the α-carbon using a radical initiator like azobisisobutyronitrile (AIBN) and a mediator such as tributyltin hydride (n-Bu₃SnH). researchgate.net This radical then adds to the tethered alkene in a 6-exo fashion to form the piperidine ring. The resulting cyclized radical is then quenched by a hydrogen atom donor to give the final product. Such methods have been used to create a variety of substituted pyrrolidines and piperidines. researchgate.netdiva-portal.org

Table 4: Examples of Radical Cyclization for Heterocycle Synthesis

| Precursor Type | Radical Initiator/Mediator | Cyclization Mode | Product Skeleton | Reference |

|---|---|---|---|---|

| N-(2-Bromophenyl)acetamide derivative | n-Bu₃SnH / AIBN | 6-exo-trig | Isoquinolinone | researchgate.net |

| Unsaturated O-stannyl ketyl | Tributyltin radical | Intramolecular coupling | Functionalized cyclopentane | researchgate.net |

| Electron-rich alkene with pendant furan | Fe(acac)₃ / PhSiH₃ | 6-endo-trig / 6-endo-trig | Polycyclic terpene core | nih.gov |

Hydrogenation and Reduction Strategies

The reduction of pyridine-based precursors is one of the most direct and common methods for synthesizing piperidine scaffolds.

The direct hydrogenation of pyridine (B92270) rings is a fundamental method for producing piperidines. nih.gov This transformation is challenging due to the aromatic stability of the pyridine ring and its potential to poison the catalyst. chemrxiv.org However, significant progress has been made using various catalytic systems.

Homogeneous catalysts, such as specific iridium(III) complexes, have been shown to effectively catalyze the ionic hydrogenation of pyridines to piperidines. chemrxiv.org This method is notable for its tolerance of highly reduction-sensitive functional groups like nitro, azido, and bromo groups, expanding the accessible chemical space for multi-substituted piperidines. chemrxiv.org Another approach utilizes rhodium-on-carbon catalysts in an electrocatalytic system, allowing the hydrogenation of pyridine to piperidine to occur at ambient temperature and pressure, which presents advantages over traditional high-pressure and high-temperature thermochemical methods. nih.gov

A rhodium-catalyzed transfer hydrogenation has also been developed for the asymmetric synthesis of chiral piperidines from pyridinium (B92312) salts. This method uses a chiral amine and formic acid to induce chirality in the final piperidine product without the need for a chiral catalyst or hydrogen gas. dicp.ac.cn

Table 2: Catalytic Systems for Pyridine Reduction

| Catalyst System | Substrate | Key Features | Product | Ref |

|---|---|---|---|---|

| Iridium(III) Complex | Substituted Pyridines | Ionic hydrogenation, tolerance of sensitive groups (NO₂, N₃, Br) | Free secondary piperidines (as salts) | chemrxiv.org |

| Rhodium-on-Carbon | Pyridine | Electrocatalytic, ambient temperature and pressure | Piperidine | nih.gov |

Cascade reactions, which involve multiple bond-forming events in a single pot, offer an efficient route to complex molecules from simple starting materials. While one-pot Michael-reductive cyclization reactions are well-documented for synthesizing pyrroles researchgate.net, similar principles can be applied to piperidine synthesis.

The asymmetric reductive transamination mentioned previously can be considered a one-pot cascade process. dicp.ac.cn In this reaction, a pyridinium salt is transformed into a highly enantioenriched piperidine through a rhodium-catalyzed transfer hydrogenation that incorporates an external chiral amine. dicp.ac.cn This avoids the multi-step sequences often required in traditional syntheses and provides access to valuable chiral piperidines that are otherwise difficult to obtain. dicp.ac.cn

Derivatization and Functionalization Reactions of the Piperidine Core

Once the this compound core is synthesized, it can be further modified at the nitrogen atom or the ester functional group to generate a wide array of derivatives.

The secondary amine of the piperidine ring is a common site for functionalization.

N-Alkylation can be achieved by reacting the piperidine with an alkyl halide. The reaction is typically carried out in the presence of a base, such as potassium carbonate (K₂CO₃) or N,N-diisopropylethylamine (DIPEA), to neutralize the hydrogen halide formed during the reaction. researchgate.net To favor mono-alkylation and prevent the formation of a quaternary ammonium (B1175870) salt, the alkyl halide can be added slowly to an excess of the piperidine. researchgate.net

N-Acylation is another key transformation. A widely used example is the protection of the nitrogen atom with a tert-butyloxycarbonyl (Boc) group. This is typically accomplished by reacting the piperidine with di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) in the presence of a base like triethylamine (B128534) or in a biphasic system with sodium bicarbonate. This N-Boc protection renders the amine non-nucleophilic and is a crucial step in many multi-step synthetic sequences. dicp.ac.cn

Table 3: N-Functionalization of the Piperidine Ring

| Reaction Type | Reagent(s) | Base (if applicable) | Product | Ref |

|---|---|---|---|---|

| N-Alkylation | Alkyl halide (R-X) | K₂CO₃, DIPEA, or none | N-Alkylpiperidine | researchgate.net |

The ethyl ester at the C-3 position is a versatile handle for further modifications.

Ester Hydrolysis converts the ethyl ester into the corresponding carboxylic acid, (R)-nipecotic acid. This transformation can be achieved under either acidic or basic conditions. libretexts.org Acid-catalyzed hydrolysis involves heating the ester with water and a strong acid catalyst. libretexts.org Basic hydrolysis, also known as saponification, is more common and involves treating the ester with a strong base like sodium hydroxide (B78521) (NaOH) or lithium hydroxide (LiOH), usually in a mixture of water and an organic solvent. This process is irreversible as the final step is the deprotonation of the carboxylic acid to form a carboxylate salt. libretexts.org

Amide Formation can be achieved directly from the ester via aminolysis, which involves heating the ester with an amine. libretexts.org However, this reaction can be slow. A more common and efficient two-step procedure involves first hydrolyzing the ester to the carboxylic acid, followed by coupling the acid with an amine using a standard peptide coupling reagent (e.g., HATU, HOBt/EDC). Alternatively, the ester can be reacted with amines at elevated temperatures to form the corresponding amide directly. researchgate.net

Table 4: Reactions of the Ethyl Ester Group

| Reaction Type | Reagent(s) | Conditions | Product | Ref |

|---|---|---|---|---|

| Ester Hydrolysis (Saponification) | NaOH or LiOH in H₂O/solvent | Room temperature or heat | (R)-Nipecotic acid salt | libretexts.org |

Condensation Reactions (e.g., Schiff Base Synthesis)

Condensation reactions are fundamental in organic synthesis for forming carbon-nitrogen double bonds (imines or Schiff bases). While this compound itself does not possess the primary amine necessary for direct Schiff base formation, its derivatives can be readily functionalized to participate in such reactions.

A pertinent example is the synthesis of novel Schiff bases from ethyl 4-aminopiperidine-1-carboxylate, a closely related structural analog. In a recent study, new Schiff bases were successfully synthesized with high yields and in short timeframes through the condensation of ethyl 4-aminopiperidine-1-carboxylate with 2-, 3-, or 4-pyridine carboxyaldehyde. acgpubs.org This reaction highlights the utility of amino-functionalized piperidine carboxylates as platforms for generating imine-containing molecules. acgpubs.org The general scheme for such a reaction involves the nucleophilic attack of the amino group on the carbonyl carbon of the aldehyde, followed by dehydration to yield the Schiff base. The use of piperidine itself as a catalyst in Schiff base synthesis is also a well-established practice in organic chemistry, underscoring the intrinsic reactivity of the piperidine scaffold. nih.gov

Table 1: Examples of Schiff Base Synthesis from Piperidine Derivatives acgpubs.org

| Reactant 1 | Reactant 2 | Product | Yield |

| Ethyl 4-aminopiperidine-1-carboxylate | 2-Pyridine carboxyaldehyde | Compound 14 (Schiff Base) | High |

| Ethyl 4-aminopiperidine-1-carboxylate | 3-Pyridine carboxyaldehyde | Compound 15 (Schiff Base) | High |

| Ethyl 4-aminopiperidine-1-carboxylate | 4-Pyridine carboxyaldehyde | Compound 16 (Schiff Base) | High |

| Data derived from a study on ethyl 4-aminopiperidine-1-carboxylate, a derivative of the title compound. |

Reactions at the Carboxylate Moiety

The ethyl ester functional group in this compound is a key site for molecular diversification, primarily through hydrolysis to the corresponding carboxylic acid or direct conversion to amides.

Amidation: The ester can be converted into a variety of carboxamides. This is often achieved by reacting the parent carboxylic acid, (R)-piperidine-3-carboxylic acid, with a desired amine in the presence of coupling agents. For instance, a general procedure involves stirring the N-sulfonylated piperidine-3-carboxylic acid intermediate with a substituted benzylamine (B48309) in dichloromethane (B109758) (CH₂Cl₂), using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) and 4-dimethylaminopyridine (B28879) (DMAP) as catalysts. nih.gov This method has been successfully used to synthesize a series of (R)-N-benzylpiperidine-3-carboxamide derivatives. nih.gov Another approach involves activating the carboxylic acid (obtained from ester hydrolysis) with isobutyl chloroformate, followed by reaction with an amine like diethylamine (B46881) to form the corresponding N,N-diethylnipecotamide. researchgate.net

Hydrolysis: The most fundamental reaction at the carboxylate moiety is its hydrolysis to the free carboxylic acid, (R)-piperidine-3-carboxylic acid (or (R)-nipecotic acid). This transformation is typically carried out under basic or acidic conditions. The resulting carboxylic acid is a crucial intermediate for subsequent reactions, including the amidation processes described above. nih.govresearchgate.net Enzymatic resolution has also been employed where lipases can selectively hydrolyze one enantiomer of racemic ethyl nipecotate, leaving the other enriched. researchgate.net

Table 2: Selected Reactions at the Carboxylate Moiety

| Starting Material | Reagents | Product Type | Reference |

| (R)-1-(Arylsulfonyl)piperidine-3-carboxylic acid | Benzylamine, EDCI, DMAP | (R)-N-Benzylpiperidine-3-carboxamide | nih.gov |

| (R)-t-BOC-piperidine-3-carboxylic acid | Isobutyl chloroformate, Diethylamine | (R)-N,N-Diethylnipecotamide | researchgate.net |

| Racemic ethyl nipecotate | Lipase (e.g., Novozym 435), Water | (R)-Nipecotic acid & (S)-Ethyl nipecotate | researchgate.net |

Side Chain Modifications and Elaboration

The secondary amine of the piperidine ring is the primary site for side chain modifications and elaboration, most commonly through N-alkylation or N-acylation reactions. This allows for the introduction of diverse lipophilic groups which can significantly influence the biological activity of the resulting derivatives, for example, as GABA uptake inhibitors. d-nb.info

N-Alkylation: A common method for N-alkylation involves reacting this compound with an appropriate organic halide in the presence of a base. For example, treatment with 2-(2-bromoethyl)-1,3-dioxolane (B43116) and potassium carbonate (K₂CO₃) with sodium iodide (NaI) as a catalyst yields the N-alkylated product. d-nb.info This strategy is widely used to attach various aryl-alkyl side chains to the piperidine nitrogen. d-nb.info

Reductive Amination: This two-step process involves the reaction of the piperidine nitrogen with an aldehyde or ketone to form an iminium ion intermediate, which is then reduced in situ to the corresponding amine. This method is effective for introducing N-alkyl substituents that possess a terminal aldehyde function. d-nb.info

Coupling Reactions: More complex side chains can be introduced using modern coupling chemistry. A Cu(I)-catalyzed cross-coupling of terminal alkynes (derived from nipecotic acid) with diaryldiazomethanes or N-tosylhydrazones has been used to synthesize derivatives with terminally double-substituted allenic spacers. researchgate.net In another example, (R)-N,N-diethylnipecotamide was condensed with α,α'-dibromo-p-xylene to create a dimeric structure. researchgate.net

N-Acylation: The piperidine nitrogen can be readily acylated. For instance, resolved (S)-ethyl nipecotate can be coupled directly with 2-thiopheneacetyl chloride under Schotten-Baumann conditions (a two-phase system of water and an organic solvent with a base) to afford the corresponding N-acylated amide in high yield. researchgate.net

Table 3: Examples of Side Chain Elaboration on Piperidine Nitrogen

| Reaction Type | Reagents & Conditions | Side Chain Introduced | Reference |

| N-Alkylation | 2-(2-Bromoethyl)-1,3-dioxolane, K₂CO₃, NaI | 2-(1,3-Dioxolan-2-yl)ethyl | d-nb.info |

| N-Acylation | 2-Thiopheneacetyl chloride, Schotten-Baumann | 2-Thiopheneacetyl | researchgate.net |

| N-Alkylation | α,α'-Dibromo-p-xylene | p-Xylene bridge (dimer) | researchgate.net |

| Cross-Coupling | Terminal alkyne, N-tosylhydrazone, Cu(I) catalyst | Terminally substituted allenic spacer | researchgate.net |

Applications in Medicinal Chemistry and Drug Discovery

Role as Chiral Building Block and Intermediate

(R)-ethyl piperidine-3-carboxylate is a crucial chiral building block in synthetic organic chemistry. chemicalbook.combldpharm.com Its piperidine (B6355638) structure is a common motif in many biologically active compounds, and the (R)-configuration at the 3-position is essential for the specific interactions required for therapeutic efficacy in various drug classes. The ethyl ester and the secondary amine functionalities provide two reactive sites for further chemical modifications, allowing for the construction of more complex molecular architectures.

The compound serves as a versatile starting material for a wide range of biologically active piperidine derivatives. ajchem-a.comresearchgate.net Its inherent chirality is transferred to the final products, which is a critical aspect of modern drug design, as different enantiomers of a drug can have vastly different pharmacological activities. Researchers have developed numerous synthetic methods to produce highly substituted piperidine analogs with potential biological activities. ajchem-a.com For instance, it is a reactant in the synthesis of dual H1/5-HT2A receptor antagonists intended for treating sleep disorders and for creating serotonin (B10506) and noradrenaline reuptake inhibitors. sigmaaldrich.comsigmaaldrich.com Furthermore, it has been used to prepare novel aminoethyl-substituted piperidine derivatives that act as σ1 receptor ligands, which have shown antiproliferative properties. nih.gov

As a key intermediate, this compound is a precursor to several pharmaceutical compounds targeting a variety of diseases. sigmaaldrich.comnih.gov Its structural framework is incorporated into the final drug molecule, often forming the core of the pharmacophore responsible for binding to a biological target. Notably, it is used in the synthesis of an orally potent anti-anxiety drug and is a key reactant for producing GABA uptake inhibitors and DPP-4 inhibitors. sigmaaldrich.comsigmaaldrich.comscbt.com In one application, the related compound ethyl nipecotate was amidated with various carboxylic acids, such as ferulic acid and sinapic acid, to create derivatives with potential neuroprotective properties. nih.gov

The following table summarizes some of the key pharmaceutical classes and compounds derived from this precursor.

| Therapeutic Target/Drug Class | Precursor Role | Therapeutic Area |

| DPP-4 Inhibitors | Reactant for synthesis | Type 2 Diabetes |

| GABA Uptake Inhibitors | Reactant for synthesis | Neurological Disorders |

| Dual H1/5-HT2A Receptor Antagonists | Reactant for synthesis | Sleep Disorders |

| Serotonin and Noradrenaline Reuptake Inhibitors | Reactant for synthesis | Depression/Anxiety |

| Anti-anxiety Drugs | Used for synthesis | Anxiety Disorders |

| Nipecotic Acid Derivatives | Starting material for amidation | Neurodegenerative Diseases |

This table is based on information from research findings. sigmaaldrich.comsigmaaldrich.comnih.govscbt.com

Targeting Specific Therapeutic Areas

The derivatives of this compound have been investigated for their potential in treating a range of conditions, particularly those affecting the central nervous system and metabolic disorders. sigmaaldrich.comajchem-a.comnih.gov

The piperidine moiety is a well-established scaffold in neuropharmacology. Derivatives of this compound have shown promise as anticonvulsants and agents for other neurological conditions. ajchem-a.comnih.gov For example, piperidine-3-carboxylic acid analogs have been synthesized and evaluated for their potential as anticonvulsant agents. ajchem-a.com The broader family of nipecotic acid derivatives, for which this compound is a key starting material, has been explored for treating neurodegeneration by creating compounds that possess both GABA reuptake inhibition and antioxidant properties. nih.gov Research into piperine, a natural compound containing a piperidine ring, has demonstrated that its derivatives can induce anxiolytic and anticonvulsant effects in animal models. nih.gov

This compound is a key starting material for the synthesis of GABA uptake inhibitors. sigmaaldrich.comsigmaaldrich.com The parent compound of its corresponding acid, nipecotic acid, is known to inhibit the reuptake of the neurotransmitter GABA (γ-aminobutyric acid). nih.gov By blocking GABA transporters (GATs), these inhibitors increase the concentration of GABA in the synaptic cleft, enhancing inhibitory neurotransmission. This mechanism is a therapeutic strategy for conditions like epilepsy and anxiety. nih.govacs.org Research has focused on designing derivatives of nipecotic acid to achieve selectivity for different GAT subtypes, such as GAT-3. acs.org Studies on related piperidine-containing molecules have explored their modulatory effects on GABA-A receptors, showing that the piperidine structure is crucial for interaction with these receptors. nih.gov

The table below details research findings on GABA modulation by related compounds.

| Compound/Derivative | Research Finding | Implication |

| Nipecotic Acid Derivatives | Act as GABA reuptake inhibitors. nih.gov | Potential treatment for diseases involving GABAergic dysfunction. nih.gov |

| Piperine Derivatives | Modulate GABA-A receptors, inducing anxiolytic and anticonvulsant effects. nih.gov | The piperidine scaffold is a viable base for developing novel GABA-A receptor modulators. nih.gov |

| Triarylnipecotic Acid Derivatives | Investigated as GABA uptake inhibitors with some selectivity for the GAT-3 transporter. acs.org | Potential for developing subtype-selective inhibitors for neurological disorders. acs.org |

The compound is explicitly identified as a reactant for the synthesis of dipeptidyl peptidase-4 (DPP-4) inhibitors. sigmaaldrich.comsigmaaldrich.comscbt.comscbt.com DPP-4 is an enzyme that inactivates incretin (B1656795) hormones, such as GLP-1, which play a crucial role in regulating blood glucose levels. nih.gov By inhibiting DPP-4, the levels of active incretins are increased, leading to enhanced insulin (B600854) secretion and suppressed glucagon (B607659) release in a glucose-dependent manner. This makes DPP-4 inhibitors an important class of oral medications for the management of type 2 diabetes. nih.gov The development of new DPP-4 inhibitors is an ongoing area of research aimed at improving efficacy and safety profiles. nih.gov

Oncology and Anticancer Research

The piperidine scaffold is a key component in the development of new anticancer agents. nih.gov Its derivatives have been shown to induce apoptosis in cancer cells and exhibit cytotoxic effects against various tumor types. nih.gov For example, derivatives of ethyl 1-acetylpiperidine-3-carboxylate have demonstrated cytotoxicity against FaDu hypopharyngeal tumor cells. Furthermore, the related compound ethyl piperidine-4-carboxylate has been utilized as a reactant in the synthesis of phosphoinositide-3-kinase (PI3K) inhibitors, which are targets for cancer treatments. researchgate.net

The evaluation of a compound's ability to kill cancer cells is a primary step in anticancer drug discovery. Derivatives based on the piperidine-3-carboxamide structure have shown significant antiproliferative activity. In a study against the A375 human melanoma cell line, a hit compound from a series of N-arylpiperidine-3-carboxamide derivatives displayed an IC50 value of 0.88 μM. nih.gov Further optimization of this series led to a derivative, compound 54, which demonstrated markedly improved antimelanoma activity with an IC50 of 0.03 μM. nih.gov

Other research focusing on different heterocyclic carboxylates has also yielded promising results. A series of ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate derivatives were tested against MCF-7 (breast cancer) and HepG-2 (liver cancer) cell lines, with twelve compounds showing IC50 values ranging from 23.2 to 95.9 µM. mdpi.com

| Compound Class | Cell Line | Reported IC₅₀ (µM) | Source |

|---|---|---|---|

| N-Arylpiperidine-3-carboxamide (Hit Compound 1) | A375 (Melanoma) | 0.88 | nih.gov |

| N-Arylpiperidine-3-carboxamide (Compound 54) | A375 (Melanoma) | 0.03 | nih.gov |

| Benzo[b]thiophene carboxylate derivatives | MCF-7, HepG-2 | 23.2 - 95.9 | mdpi.com |

| Indole-2-carboxamide (Compound 5f) | A-549, MCF-7, Panc-1, HT-29 | 0.068 (EGFRWT) | nih.gov |

| Indole-2-carboxamide (Compound 5g) | A-549, MCF-7, Panc-1, HT-29 | 0.074 (EGFRWT) | nih.gov |

Inducing apoptosis, or programmed cell death, is a key mechanism for many anticancer drugs. nih.gov Piperidine-containing compounds can trigger apoptosis through various molecular pathways. nih.gov The antiproliferative effects of N-arylpiperidine-3-carboxamide derivatives in melanoma cells were linked to their ability to induce a senescence-like phenotype, which can culminate in apoptosis. nih.gov The initial hit compound showed senescence-inducing activity with an EC50 of 1.24 μM, while the optimized compound 54 had an EC50 of 0.04 μM. nih.gov

In other studies, the most potent indole-2-carboxamide derivatives were identified as apoptosis inducers by measuring their ability to activate caspase-3, a key executioner enzyme in the apoptotic cascade. nih.gov These compounds increased caspase-3 levels by approximately 8.5-fold compared to untreated cells. nih.gov Similarly, a hit compound derived from ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate was shown to induce apoptosis in MCF-7 breast cancer cells, causing a significant 26.86% reduction in cell viability. mdpi.comresearchgate.net

| Compound Class/Derivative | Assay | Cell Line | Result | Source |

|---|---|---|---|---|

| N-Arylpiperidine-3-carboxamide (Hit Cmpd. 1) | Senescence Induction (EC₅₀) | A375 (Melanoma) | 1.24 µM | nih.gov |

| N-Arylpiperidine-3-carboxamide (Cmpd. 54) | Senescence Induction (EC₅₀) | A375 (Melanoma) | 0.04 µM | nih.gov |

| Indole-2-carboxamide (Compound 5f) | Caspase-3 Activation | Panc-1 (Pancreatic) | 8.5-fold increase | nih.gov |

| Benzo[b]thiophene carboxylate (Hit Cmpd. 4) | Apoptosis Induction | MCF-7 (Breast) | 26.86% reduction in viability | mdpi.comresearchgate.net |

Anti-inflammatory and Anti-osteoporosis Agents

Derivatives of the piperidine scaffold have also been explored for their potential in treating inflammatory conditions and bone diseases like osteoporosis. Preliminary studies have suggested that compounds related to ethyl 1-acetylpiperidine-3-carboxylate may possess anti-inflammatory properties. A more defined application has been found in the development of agents for osteoporosis. nih.gov

Cathepsin K is a cysteine protease that plays a crucial role in bone resorption by degrading bone collagen. nih.govfrontiersin.org Its inhibition is a primary strategy for developing anti-osteoporosis drugs. nih.govfrontiersin.org A series of novel piperidine-3-carboxamide derivatives were synthesized and evaluated for their ability to inhibit cathepsin K. nih.gov Among these, compound H-9 emerged as the most potent inhibitor, with an IC50 value of 0.08 µM. nih.govmdpi.com Molecular docking studies indicated that this compound forms several hydrogen bonds and hydrophobic interactions with key residues in the active site of the enzyme. nih.gov The in vitro anti-bone resorption effects of compound H-9 were found to be comparable to MIV-711, a cathepsin K inhibitor that has undergone clinical trials. nih.gov

| Compound | Target | Reported IC₅₀ (µM) | Source |

|---|---|---|---|

| Compound H-9 (piperidine-3-carboxamide derivative) | Cathepsin K | 0.08 | nih.govmdpi.com |

Antimicrobial and Antiparasitic Agents

The piperidine framework is present in various compounds investigated for their ability to combat infectious diseases. Compounds related to ethyl 1-acetylpiperidine-3-carboxylate have shown antimicrobial activity. Furthermore, databases of chemical suppliers list "this compound hydrochloride" under categories such as antibacterial, antifungal, and antiparasitic agents, indicating its role as a building block in the synthesis of compounds with these activities. ambeed.com

Alzheimer's Disease Therapy

The development of treatments for Alzheimer's disease (AD) remains a significant challenge in medicinal chemistry. nih.gov One of the primary therapeutic strategies is based on the cholinergic hypothesis, which aims to increase the levels of the neurotransmitter acetylcholine (B1216132) in the brain by inhibiting the enzyme acetylcholinesterase (AChE). mdpi.comnih.gov Several key drugs approved for AD, such as donepezil (B133215) and rivastigmine (B141), are AChE inhibitors. nih.govmdpi.com

The piperidine ring is a core structural component of donepezil. nih.govresearchgate.net Researchers utilize this structural motif as a foundation for designing novel AChE inhibitors. The this compound scaffold serves as a crucial starting point for creating new derivatives aimed at treating AD. nih.gov For instance, novel benzamide (B126) derivatives incorporating the piperidine core have been designed and synthesized. nih.gov The design strategy often involves mimicking the structural elements of known successful drugs; the benzamide group can act as an analogue to the indanone ring of donepezil, while retaining the essential piperidine ring. nih.gov The goal of creating these new derivatives is to discover compounds with potentially more potent activity and fewer side effects than existing therapies. nih.gov Further derivatization of piperidine-based molecules has led to compounds that not only inhibit AChE but also target other pathological factors in AD, such as the aggregation of β-amyloid plaques. researchgate.net

Scaffold Hopping and Privileged Structures

In medicinal chemistry, a "privileged structure" is a molecular scaffold that is capable of binding to multiple, often unrelated, biological targets. The piperidine ring is considered a classic example of a privileged structure, as its derivatives are found in over twenty classes of pharmaceuticals and numerous alkaloids. mdpi.com Its conformational flexibility and ability to present substituents in specific three-dimensional orientations allow it to interact with a wide variety of enzymes and receptors.

This versatility makes the piperidine scaffold, and by extension building blocks like this compound, ideal for "scaffold hopping." This design strategy involves replacing the core structure of a known active compound with a different, isosteric scaffold to generate novel molecules with similar or improved biological properties. The aim is to enhance potency, alter selectivity, or improve pharmacokinetic profiles. This compound is a particularly useful reactant for this purpose because its secondary amine and ester group provide two distinct points for chemical modification, allowing for the systematic synthesis of diverse compound libraries for drug discovery programs.

Pharmacological Screening and Biological Evaluation of Derivatives

The true value of this compound as a scaffold is demonstrated through the synthesis and subsequent biological testing of its derivatives against various therapeutic targets.

One study detailed the synthesis of a series of novel piperidine-3-carboxamide derivatives starting from (R)-3-piperidinic acid (the hydrolyzed form of the parent ester). nih.gov These compounds were evaluated for their potential as anti-osteoporosis agents by testing their inhibitory activity against Cathepsin K. The synthesis involved reacting the piperidine core with various benzene (B151609) sulfonyl chlorides to produce intermediates that were then coupled with benzylamine (B48309). nih.gov

Table 1: Synthesis of Piperidine-3-Carboxylic Acid Intermediates Data sourced from Synthesis and Biological Evaluation of Novel Piperidine-3-Carboxamide Derivatives as Anti-Osteoporosis Agents Targeting Cathepsin K. nih.gov

| Compound ID | Precursor | Description | Yield |

|---|---|---|---|

| 5 | (R)-3-piperidinic acid | (R)-1-((2-chlorophenyl)sulfonyl)piperidine-3-carboxylic acid | 71% |

| 6 | (R)-3-piperidinic acid | (R)-1-((3-chlorophenyl)sulfonyl)piperidine-3-carboxylic acid | 58% |

| 8 | (R)-3-piperidinic acid | (R)-1-(o-tolylsulfonyl)piperidine-3-carboxylic acid | 54% |

In the context of Alzheimer's disease, a series of N-(1-benzylpiperidin-4-yl)-5-arylisoxazole-3-carboxamide derivatives were designed, synthesized, and evaluated for their ability to inhibit both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), another enzyme involved in acetylcholine degradation. researchgate.net The screening results identified compounds with significant inhibitory potential. Molecular docking studies suggested these derivatives could fit effectively into the active sites of the target enzymes. researchgate.net Some derivatives were also assessed for other relevant activities, such as inhibiting the BACE1 enzyme and protecting neuronal cells. researchgate.net

Table 2: Cholinesterase Inhibition by Piperidine Derivatives Data sourced from Novel N‐benzylpiperidine derivatives of 5‐arylisoxazole‐3‐carboxamides as anti‐Alzheimer's agents. researchgate.net

| Compound ID | Target Enzyme | IC₅₀ (μM) |

|---|---|---|

| 4e | Acetylcholinesterase (AChE) | 16.07 |

| 4e | Butyrylcholinesterase (BuChE) | 15.16 |

The development of multi-target-directed ligands (MTDLs) is a growing strategy for complex diseases like Alzheimer's. nih.gov This approach involves creating single molecules that can interact with multiple disease-related targets. Piperidine derivatives have been incorporated into hybrid molecules for this purpose. For example, hybrids of rivastigmine (which contains a related amine core) and curcumin (B1669340) have been synthesized and evaluated. nih.gov One such derivative demonstrated an AChE inhibitory activity 20 times more potent than rivastigmine itself. nih.gov

Table 3: Multi-Target Activity of a Rivastigmine-Curcumin Hybrid Data sourced from From Hybrids to New Scaffolds: The Latest Medicinal Chemistry Goals in Multi-target Directed Ligands for Alzheimer's Disease. nih.gov

| Compound ID | Target Enzyme | IC₅₀ (μM) |

|---|---|---|

| 18 | Acetylcholinesterase (AChE) | ~0.10 |

These examples underscore the utility of the this compound scaffold in generating diverse derivatives for pharmacological screening across a range of therapeutic areas, from neurodegenerative disorders to bone diseases.

Advanced Research and Characterization Techniques

Spectroscopic Analysis for Structure Elucidation

Spectroscopic methods are indispensable for confirming the chemical structure of (R)-ethyl piperidine-3-carboxylate. These techniques probe the molecule's interaction with electromagnetic radiation, yielding data that acts as a molecular fingerprint.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, COSY, DEPT, HMBC)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise arrangement of atoms within a molecule.

¹H NMR (Proton NMR): This technique provides information about the number and types of hydrogen atoms in the molecule. For this compound, the ¹H NMR spectrum would show distinct signals for the protons of the ethyl group (a quartet for the -CH2- and a triplet for the -CH3) and complex multiplets for the protons on the piperidine (B6355638) ring. The chemical shifts and coupling patterns of these signals are unique to the molecule's structure.

¹³C NMR (Carbon-13 NMR): This method identifies the different carbon environments in the molecule. The ¹³C NMR spectrum of this compound would display separate peaks for the carbonyl carbon of the ester, the two carbons of the ethyl group, and the five distinct carbons of the piperidine ring.

2D NMR Techniques (COSY, DEPT, HMBC):

COSY (Correlation Spectroscopy): This experiment reveals which protons are coupled to each other, helping to piece together the connectivity of the proton network within the piperidine ring.

DEPT (Distortionless Enhancement by Polarization Transfer): DEPT experiments are used to differentiate between CH, CH₂, and CH₃ groups, providing further confirmation of the carbon assignments.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds. It is particularly useful for identifying the connection between the ethyl ester group and the piperidine ring at the C3 position.

A representative, though not specific to the (R)-enantiomer, set of ¹H NMR data for ethyl piperidine-3-carboxylate in CDCl₃ shows characteristic shifts. chemicalbook.com

Table 1: Representative ¹H NMR Data for Ethyl Piperidine-3-carboxylate

| Assignment | Chemical Shift (ppm) |

|---|---|

| A | 4.130 |

| B | 3.087 |

| C | 2.64 |

| D | 2.41 |

| E | 1.89 |

| F | 2.06 to 1.46 |

This data is illustrative and may not correspond to the specific (R)-enantiomer. chemicalbook.com

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is used to determine the precise molecular weight of this compound. This technique provides a highly accurate mass measurement, which can be used to confirm the elemental composition of the molecule. The exact mass of this compound (C₈H₁₅NO₂) is 157.1103 g/mol . HRMS can verify this mass with a high degree of precision, helping to rule out other potential molecular formulas.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule. The FT-IR spectrum of this compound would show characteristic absorption bands. For instance, a strong absorption band is expected in the region of 1730 cm⁻¹ corresponding to the C=O stretching of the ester group. Additionally, N-H stretching vibrations for the secondary amine in the piperidine ring would appear in the region of 3300-3500 cm⁻¹. Other bands corresponding to C-H, C-N, and C-O bonds would also be present, providing a comprehensive fingerprint of the molecule's functional groups. chemicalbook.comresearchgate.net

Chromatographic Methods for Purity and Enantiomeric Excess Determination

Chromatographic techniques are essential for assessing the purity of this compound and, crucially, for determining its enantiomeric excess.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a versatile technique used to separate, identify, and quantify each component in a mixture. For this compound, a reverse-phase HPLC method can be employed to assess its chemical purity. sielc.com In this method, the compound is passed through a column with a nonpolar stationary phase, and a polar mobile phase is used for elution. sielc.com The purity of the sample can be determined by the area of the peak corresponding to the compound relative to the total area of all peaks in the chromatogram.

Chiral Chromatography

To determine the enantiomeric excess (e.e.) of this compound, a specialized form of HPLC known as chiral chromatography is necessary. This technique uses a chiral stationary phase (CSP) that can interact differently with the two enantiomers, (R)- and (S)-ethyl piperidine-3-carboxylate. This differential interaction leads to the separation of the enantiomers, resulting in two distinct peaks in the chromatogram. The ratio of the areas of these two peaks allows for the precise calculation of the enantiomeric excess, which is a critical quality attribute for chiral pharmaceuticals. The determination of enantiomeric excess is a routine and vital process in synthetic organic chemistry. nih.gov

Table 2: List of Compounds

| Compound Name |

|---|

| This compound |

| (S)-ethyl piperidine-3-carboxylate |

| Ethyl diazoacetate |

| Cisplatin |

Computational Chemistry and In Silico Studies

Computational chemistry and in silico studies have become indispensable tools in modern drug discovery and development. For this compound and its derivatives, these methods are employed to predict their behavior at a molecular level, guiding synthetic efforts and biological evaluations.

Molecular Docking Simulations

Molecular docking is a computational method used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. While specific molecular docking studies exclusively on this compound are not extensively documented in publicly available literature, research on its parent compound, nipecotic acid, and its derivatives provides valuable insights. These compounds are well-known inhibitors of GABA transporters (GATs). sigmaaldrich.com

Derivatives of nipecotic acid have been the focus of docking studies to understand their binding mechanisms with GATs and other receptors like the C-C chemokine receptor 5 (CCR5), a co-receptor for HIV entry. nih.gov For instance, N-substituted nipecotic acid derivatives have been synthesized and their inhibitory potencies against the four murine GABA transporter subtypes (mGAT1-4) have been evaluated. nih.gov These studies often involve creating homology models of the transporters and docking the ligands to identify key interactions that drive binding and selectivity. The insights gained from the docking of these closely related structures can be extrapolated to understand the potential interactions of this compound.

Density Functional Theory (DFT) Calculations

Furthermore, DFT has been used to study the structural, energetic, and electronic parameters of various nicotinic acid derivatives, which share some structural similarities with the compound of interest. epstem.net These studies calculate parameters like HOMO-LUMO gaps to assess the stability and reactivity of the molecules.

Conformational Analysis and Intramolecular Interactions

The conformational landscape of this compound is critical to its biological activity. The piperidine ring primarily adopts a chair conformation. sigmaaldrich.com A detailed ¹H NMR investigation of nipecotic acid and its ethyl ester, ethyl nipecotate, has provided significant understanding of their conformational equilibrium. chemicalbook.com

At low temperatures (-80 °C), the interconversion between the two chair conformers is slow enough to be resolved by NMR. This allows for the determination of the populations of the conformers with the ethyl carboxylate group in the axial and equatorial positions. chemicalbook.com These studies have revealed the presence of an intramolecular hydrogen bond between the ring nitrogen and the side chain in the axial conformer. The strength of this O···H-N hydrogen bond in ethyl nipecotate is estimated to be between 0.6 and 0.9 kcal/mol, showing some solvent dependency. chemicalbook.com The presence of this intramolecular interaction can significantly influence the compound's preferred conformation and, consequently, its binding to biological targets.

Pharmacokinetic Properties Prediction

The prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a crucial step in drug development. In silico models are frequently used for this purpose. sigmaaldrich.com While a specific and comprehensive in silico ADME profile for this compound is not published, predictions can be inferred from its physicochemical properties and studies on related compounds.

The hydrolysis of nipecotic acid esters has been studied to understand their stability and conversion to the active acid form, which is important for their action as GABA uptake inhibitors. nih.gov The lipophilicity of a molecule, often expressed as logP, is a key determinant of its ADME properties. For derivatives of ethyl nipecotate, it has been shown that lipophilicity plays a key role in their inhibitory activity against enzymes like lipoxygenase (LOX). mdpi.com General physicochemical properties of ethyl nipecotate are available and can be used as a basis for more detailed ADME predictions. sigmaaldrich.comchemicalbook.com

Table 1: Predicted Physicochemical Properties of Ethyl Nipecotate

| Property | Value | Source |

| Molecular Weight | 157.21 g/mol | sigmaaldrich.com |

| Boiling Point | 102-104 °C at 7 mmHg | sigmaaldrich.comchemicalbook.com |

| Density | 1.012 g/mL at 25 °C | sigmaaldrich.comchemicalbook.com |

| Refractive Index | n20/D 1.460 | sigmaaldrich.comchemicalbook.com |

Note: This data is for the racemic mixture of ethyl nipecotate.

Quantum Computational Studies on Reactivity and Electronic Properties

Quantum computational studies provide a theoretical framework to understand the chemical reactivity and electronic properties of molecules. Although specific quantum chemical studies on this compound are scarce, research on related systems offers valuable parallels. For instance, computational studies on the asymmetric C-H functionalization of related cyclic compounds have been conducted to rationalize reactivity and stereoselectivity. nih.gov

DFT-based methods are commonly used to calculate global reactivity descriptors such as ionization potential, electron affinity, chemical potential, hardness, and electrophilicity. epstem.net These parameters help in understanding the kinetic and thermodynamic aspects of chemical reactions. The electronic properties of a molecule, such as its electrostatic potential map, can reveal sites susceptible to electrophilic or nucleophilic attack, providing insights into its reactivity in various chemical environments.

Future Directions and Emerging Research Avenues

Development of Novel Asymmetric Synthetic Routes

The synthesis of enantiomerically pure piperidines is of paramount importance for the development of effective and selective pharmaceuticals. While classical resolution methods have been employed, the development of novel asymmetric synthetic routes to access (R)-ethyl piperidine-3-carboxylate and its analogs remains a key research objective. researchgate.net

Recent advancements have focused on catalytic asymmetric hydrogenation of pyridine (B92270) precursors, which offers a direct and atom-economical approach. bloomtechz.com For instance, rhodium-based catalysts have shown efficacy in the hydrogenation of 3-substituted pyridines under mild conditions. mdpi.com Another promising strategy involves the desymmetrization of prochiral piperidine (B6355638) derivatives. mdpi.com Furthermore, multicomponent reactions (MCRs) are being explored to construct highly functionalized piperidine scaffolds in a single step, offering a convergent and efficient alternative to traditional linear syntheses. nih.gov The development of novel chiral catalysts and the application of biocatalysis are also anticipated to play a significant role in creating more efficient and selective synthetic pathways. bloomtechz.com

A notable development is a palladium-catalyzed reaction for creating asymmetric diamide (B1670390) scaffolds that include alpha-ketoester groups, which has been applied to the synthesis of this compound. bloomtechz.com Additionally, methods for synthesizing chiral pyridine derivatives through intramolecular or intermolecular Diels-Alder reactions are being investigated; these methods are advantageous for producing six-membered heterocycles with biological activity under mild and controllable conditions. bloomtechz.com

Exploration of New Biological Targets for Piperidine-3-carboxylate Derivatives

Derivatives of piperidine-3-carboxylate are known to interact with a wide range of biological targets, and ongoing research continues to unveil new therapeutic possibilities. sigmaaldrich.comsigmaaldrich.com These compounds have been investigated for their activity as inhibitors of dipeptidyl peptidase-4 (DPP-4), dual H1/5-HT2A receptor antagonists for sleep disorders, and inhibitors of serotonin (B10506) and noradrenaline reuptake. sigmaaldrich.comsigmaaldrich.com

One area of significant interest is the development of piperidine-3-carboxamide derivatives as inhibitors of cathepsin K for the treatment of osteoporosis. mdpi.com Molecular docking studies have been instrumental in designing potent inhibitors by optimizing interactions with the enzyme's active site. mdpi.com Another emerging application is in oncology, where N-arylpiperidine-3-carboxamide derivatives have been identified as inducers of a senescence-like phenotype in melanoma cells, demonstrating potent anti-proliferative activity. nih.gov

Furthermore, piperidine derivatives are being explored for their potential as NMDA receptor antagonists, which have implications for neurological disorders. nih.gov The unique structural features of the piperidine ring allow for its combination with various molecular fragments, enabling the creation of new drugs with a wide spectrum of potential pharmacological effects. clinmedkaz.org The exploration of these derivatives against novel targets, including enzymes, receptors, and ion channels, is a vibrant area of research. clinmedkaz.org

Table 1: Investigated Biological Targets for Piperidine-3-carboxylate Derivatives

| Target | Therapeutic Area | Finding | Reference(s) |

| Dipeptidyl peptidase-4 (DPP-4) | Diabetes | This compound is a reactant for the synthesis of DPP-4 inhibitors. | sigmaaldrich.comscbt.com |

| Cathepsin K | Osteoporosis | Novel piperidine-3-carboxamide derivatives show potent inhibition of cathepsin K. | mdpi.com |

| H1/5-HT2A Receptors | Sleep Disorders | Used as a reactant for the synthesis of dual H1/5-HT2A receptor antagonists. | sigmaaldrich.com |

| Serotonin and Noradrenaline Transporters | Depression | A reactant in the synthesis of serotonin and noradrenaline reuptake inhibitors. | sigmaaldrich.comsigmaaldrich.com |

| Cellular Senescence Pathways | Melanoma | N-arylpiperidine-3-carboxamide derivatives induce a senescence-like phenotype in melanoma cells. | nih.gov |

| NMDA Receptor | Neurological Disorders | Piperidine-2-carboxylic acid derivatives have been studied as NMDA receptor antagonists. | nih.gov |

| Butyrylcholinesterase (BuChE) and Acetylcholinesterase (AChE) | Alzheimer's Disease | Piperidine derivatives have been synthesized as multi-targeted agents against Alzheimer's, showing strong inhibition of AChE. | ajchem-a.com |

Application in Complex Natural Product Synthesis

The piperidine ring is a core structural motif in a vast array of natural products with significant biological activity. ajchem-a.com this compound and related derivatives serve as valuable chiral building blocks in the total synthesis of these complex molecules. encyclopedia.pub The stereochemistry and functionality inherent in this compound make it an attractive starting material for constructing intricate molecular architectures. researchgate.net

The application of piperidine derivatives extends to the synthesis of alkaloids, which exhibit a wide range of pharmacological properties, including antiviral, anti-inflammatory, and antitumor effects. encyclopedia.pub The development of stereoselective methods for incorporating the piperidine-3-carboxylate moiety into larger, more complex scaffolds is a continuing challenge and an active area of research. This includes the use of cascade reactions and other efficient synthetic strategies to build molecular complexity from simple precursors. mdpi.com

Green Chemistry Approaches in Synthesis

The pharmaceutical industry is increasingly focused on developing sustainable and environmentally benign manufacturing processes. nih.gov This has spurred research into green chemistry approaches for the synthesis of this compound and other piperidine derivatives. acgpubs.org

Key areas of focus include the use of water as a solvent, the development of catalyst-free reactions, and the implementation of one-pot, multicomponent reactions to minimize waste and improve efficiency. ajchem-a.comresearchgate.net For example, the synthesis of piperidin-4-one derivatives has been achieved using a deep eutectic solvent (DES) made from glucose and choline (B1196258) chloride, which is an environmentally friendly alternative to traditional organic solvents. researchgate.net Another approach involves transfer hydrogenation protocols using borane-ammonia as a hydrogen source with a ruthenium catalyst, providing a metal-free and efficient reduction of pyridines to piperidines. organic-chemistry.org Microwave-assisted organic synthesis has also been employed for the rapid and efficient cyclocondensation of alkyl dihalides and primary amines to form cyclic amines in an aqueous medium. organic-chemistry.org These green methodologies aim to reduce the environmental impact of chemical synthesis while maintaining high yields and product purity. acgpubs.org

Table 2: Green Chemistry Strategies in Piperidine Synthesis

| Green Chemistry Principle | Approach | Example | Reference(s) |

| Use of Safer Solvents | Deep Eutectic Solvents (DES) | Synthesis of piperidin-4-one derivatives using a glucose-urea or glucose-choline chloride DES. | researchgate.net |

| Atom Economy | Multicomponent Reactions | One-pot synthesis of polyfunctionalized piperidine scaffolds. | nih.gov |

| Catalysis | Metal-Free Transfer Hydrogenation | Borane-catalyzed reduction of pyridines to piperidines using ammonia (B1221849) borane. | organic-chemistry.org |

| Energy Efficiency | Microwave-Assisted Synthesis | Rapid synthesis of cyclic amines from alkyl dihalides and primary amines in an aqueous medium. | organic-chemistry.org |

| Use of Renewable Feedstocks | Glutamic Acid Catalysis | Knoevenagel-intramolecular [4+2] aza-Diels-Alder reaction catalyzed by glutamic acid. | nih.gov |

| Waste Prevention | One-Pot Reactions | Catalyst-free, one-step three-component condensation in water. | ajchem-a.com |

Computational Design and Optimization of New Derivatives

Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery. clinmedkaz.org In silico methods are increasingly being used to design and optimize new derivatives of piperidine-3-carboxylate with enhanced biological activity and improved pharmacokinetic properties. researchgate.net

Molecular docking studies, as demonstrated in the development of cathepsin K inhibitors, allow for the visualization of binding modes and the rational design of molecules with improved affinity and selectivity. mdpi.com Quantitative structure-activity relationship (QSAR) studies help to identify the key structural features that contribute to biological activity, guiding the synthesis of more potent compounds. researchgate.net

常见问题

Basic: What analytical methods are recommended for assessing the purity and enantiomeric excess of (R)-ethyl piperidine-3-carboxylate?

Answer:

Reverse-phase HPLC using a chiral stationary phase, such as the Newcrom R1 column, is a validated method for separating enantiomers and determining purity. Key parameters include:

- Mobile phase : Aqueous buffer (e.g., 20 mM ammonium acetate) with organic modifiers (e.g., ethanol or acetonitrile).

- Detection : UV absorption at 210–260 nm, depending on functional groups.

- Validation : Calibration curves using certified standards to quantify impurities (<0.5% threshold).

For enantiomeric excess, compare retention times with (S)-enantiomer standards and calculate peak area ratios .

Basic: What are the key synthetic routes for this compound?

Answer:

Two primary methods are documented:

- Catalytic Hydrogenation : Reduction of ethyl pyridine-3-carboxylate using Pt/C under H₂ pressure (100 bar) in acetic acid/ethanol solvent mixtures. Optimal conditions yield >95% conversion at 100°C and 0.5 mL/min flow rate .

- Enzymatic Resolution : Lipase-mediated kinetic resolution of racemic mixtures, though this requires post-synthesis purification to isolate the (R)-enantiomer .

Advanced: How can researchers optimize catalytic hydrogenation yields when reproducing literature protocols?

Answer:

Contradictions in reported yields (e.g., 78% vs. 92%) often arise from solvent composition and hydrogenation mode. To optimize:

- Solvent : Use 0.5 M acetic acid in ethanol to stabilize intermediates and prevent catalyst deactivation.

- Mode : Prefer "full mode" over "H₂-controlled mode" to ensure consistent H₂ saturation.

- Catalyst Loading : Incrementally increase Pt/C from 5% to 10% (w/w) while monitoring reaction progress via TLC or HPLC .

Advanced: How should researchers address contradictions in reported biological activity data for derivatives of this compound?

Answer:

For cytotoxic derivatives with variable IC₅₀ values (e.g., 5–20 μM across cell lines):

- Assay Standardization : Validate cell viability assays (MTT vs. flow cytometry) and ensure consistent incubation times.

- Apoptosis Pathways : Use flow cytometry with Annexin V/PI staining to distinguish mitochondrial apoptosis (e.g., caspase-9 activation) from necrotic pathways .

- Structural Confounders : Compare substituent effects (e.g., benzo[d][1,3]dioxole vs. quinoline groups) using SAR analysis .

Advanced: What strategies are effective for designing this compound derivatives with enhanced bioactivity?

Answer:

- Functional Group Addition : Introduce sulfonyl (e.g., 4-methylbenzenesulfonyl) or heterocyclic (e.g., thiadiazole) groups to modulate receptor binding.

- Scaffold Hybridization : Merge piperidine cores with tricyclic systems (e.g., 10-azatricyclo[5.3.1.0³,⁸]undecane) to improve metabolic stability .

- Stereochemical Control : Use asymmetric catalysis to retain the (R)-configuration during derivatization, confirmed by X-ray crystallography .

Advanced: How can researchers evaluate the mitochondrial apoptosis pathway for antiproliferative derivatives?

Answer:

- Mitochondrial Membrane Potential (ΔΨm) : Use JC-1 dye to detect depolarization via fluorescence shift (red→green).

- Cytochrome c Release : Perform Western blotting on cytosolic fractions post-treatment.

- Caspase-9 Activation : Measure cleavage products using ELISA or fluorogenic substrates. Correlate findings with IC₅₀ values to confirm mechanism .

Advanced: What experimental approaches are critical for assessing the stability of this compound under varying conditions?

Answer:

- Solubility : Test in PBS (pH 7.4), ethanol, and DMSO at 25°C and 37°C.

- Hydrolytic Stability : Incubate in buffers (pH 1–10) and quantify degradation via LC-MS.

- Thermal Stability : Use TGA/DSC to identify decomposition temperatures (>90°C typical) .

Advanced: How can multi-target interactions of this compound derivatives be systematically studied?

Answer:

- Kinase Profiling : Screen against panels (e.g., 100+ kinases) using ADP-Glo assays.

- Receptor Binding : Perform radioligand displacement assays for GPCRs (e.g., serotonin receptors).

- Computational Docking : Use Schrödinger Suite or AutoDock to predict binding poses, prioritizing targets with ΔG < -8 kcal/mol .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。